Superior PNP Inhibition vs Unsubstituted Analog
4-(3-Methylguanidino)benzoic acid demonstrates a Ki of 5.60 nM for human erythrocyte PNP [1]. In stark contrast, the unmethylated analog, 4-guanidinobenzoic acid, is a vastly weaker inhibitor, exhibiting a Ki of 2.90E+5 nM (290,000 nM) against the same target [2]. This represents a more than 50,000-fold increase in potency conferred by the N-methylguanidino substitution.
| Evidence Dimension | Inhibitory activity against human erythrocyte purine nucleoside phosphorylase (PNP) |
|---|---|
| Target Compound Data | Ki = 5.60 nM |
| Comparator Or Baseline | 4-Guanidinobenzoic acid: Ki = 290,000 nM |
| Quantified Difference | > 50,000-fold increase in potency |
| Conditions | Spectrophotometric assay measuring inhibition of 7-methylguanosine phosphorolysis after 50 minutes in the presence of 1 mM phosphate [1]. |
Why This Matters
This massive difference in potency directly dictates compound selection for PNP-related studies; substituting the unmethylated analog would require >50,000-fold higher concentrations, rendering it unsuitable for most cellular or in vivo applications.
- [1] BindingDB. BDBM50415479: CHEMBL601619. Affinity Data for Purine nucleoside phosphorylase (Human). Ki = 5.60 nM. View Source
- [2] BindingDB. BDBM50404028: CHEMBL2021376. Affinity Data for Purine nucleoside phosphorylase (Human). Ki = 2.90E+5 nM. View Source
